Acetiromate

Description

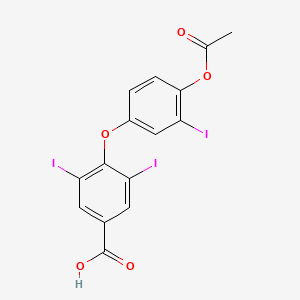

Structure

2D Structure

3D Structure

Properties

CAS No. |

2260-08-4 |

|---|---|

Molecular Formula |

C15H9I3O5 |

Molecular Weight |

649.94 g/mol |

IUPAC Name |

4-(4-acetyloxy-3-iodophenoxy)-3,5-diiodobenzoic acid |

InChI |

InChI=1S/C15H9I3O5/c1-7(19)22-13-3-2-9(6-10(13)16)23-14-11(17)4-8(15(20)21)5-12(14)18/h2-6H,1H3,(H,20,21) |

InChI Key |

AXVCIZJRCOHMQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)OC2=C(C=C(C=C2I)C(=O)O)I)I |

Appearance |

Solid powder |

Other CAS No. |

2260-08-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acetiromate; Adecol |

Origin of Product |

United States |

Foundational & Exploratory

Acetiromate: A Deep Dive into a Selective Thyromimetic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetiromate, also known as Sobetirome or GC-1, is a synthetic, orally active thyromimetic agent that has garnered significant interest for its selective action on the thyroid hormone receptor beta (THR-β).[1][2][3] This selectivity allows it to harness the beneficial metabolic effects of thyroid hormone, primarily in the liver, while minimizing the adverse cardiac and bone effects associated with thyroid hormone receptor alpha (THR-α) activation.[1][3] Initially developed for the treatment of dyslipidemia, this compound has shown promise in preclinical and early-stage clinical trials for lowering low-density lipoprotein (LDL) cholesterol and triglycerides.[4][5][6] Its mechanism of action also suggests potential therapeutic applications in non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used in its evaluation.

Chemical Structure and Properties

This compound is a halogenated bicyclic compound with a chemical structure designed to mimic the endogenous thyroid hormone, triiodothyronine (T3).

Chemical Name: 4-(4-acetyloxy-3-iodophenoxy)-3,5-diiodobenzoic acid

Molecular Formula: C₁₅H₉I₃O₅

Molecular Weight: 649.94 g/mol

Mechanism of Action: Selective THR-β Agonism

This compound exerts its therapeutic effects by selectively binding to and activating THR-β, a nuclear receptor predominantly expressed in the liver.[1][7] In contrast, THR-α is the major isoform found in the heart and bone.[7] Upon activation by a ligand like this compound, THR-β forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid and cholesterol metabolism.

Key metabolic pathways activated by this compound through THR-β include:

-

Increased LDL Cholesterol Clearance: Upregulation of the LDL receptor gene, leading to enhanced removal of LDL cholesterol from the bloodstream.

-

Stimulation of Reverse Cholesterol Transport: Promotion of the transport of cholesterol from peripheral tissues back to the liver for excretion.[8]

-

Enhanced Bile Acid Synthesis: Increased expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids, facilitating cholesterol elimination.[8]

The selectivity of this compound for THR-β is crucial to its favorable safety profile. By avoiding significant activation of THR-α, it is designed to circumvent the cardiotoxic effects, such as tachycardia, and the negative impacts on bone mineral density that can be associated with non-selective thyroid hormone analogs.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the binding affinity and in vivo efficacy of this compound (Sobetirome/GC-1).

Table 1: Thyroid Hormone Receptor Binding Affinity

| Ligand | Receptor | Binding Affinity (Kd, pmol/L) |

| This compound (GC-1) | THR-α | 440[9] |

| THR-β | 67 [9] | |

| T3 (Endogenous Ligand) | THR-α | 58[9] |

| THR-β | 81[9] |

Table 2: In Vivo Efficacy of this compound (Sobetirome/GC-1) - Preclinical Studies

| Animal Model | Treatment Duration | Dosage | LDL Cholesterol Reduction | Triglyceride Reduction | Reference |

| Euthyroid Mice (chow-fed) | Not Specified | Not Specified | 25% | 75% | [4][8] |

| High-Fat Diet-Fed Rats | Not Specified | Not Specified | Not Reported | Up to 75% | [5] |

Table 3: In Vivo Efficacy of this compound (Sobetirome) - Phase I Clinical Trials

| Study Population | Treatment Duration | Dosage | LDL Cholesterol Reduction | Triglyceride Reduction | Reference |

| Healthy Volunteers | Single Dose | Up to 450 µg | Up to 22% | Not Reported | [10] |

| Healthy Volunteers | 14 Days | Up to 100 µ g/day | Up to 41% | Not Reported | [4][5][6][10] |

Experimental Protocols

Competitive Radioligand Binding Assay for Thyroid Hormone Receptor Affinity

This protocol is a generalized method for determining the binding affinity of a test compound like this compound to THR-α and THR-β.

Materials:

-

Purified human THR-α and THR-β protein

-

Radiolabeled [¹²⁵I]-T3

-

Unlabeled T3 (for standard curve and non-specific binding determination)

-

Test compound (this compound)

-

Assay Buffer (e.g., Tris-HCl buffer with appropriate salts and protein stabilizers)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

96-well microplates

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the unlabeled T3 and the test compound (this compound) in assay buffer.

-

Dilute the radiolabeled [¹²⁵I]-T3 in assay buffer to a final concentration at or below its Kd value.

-

Dilute the purified THR-α and THR-β proteins in assay buffer to a concentration optimized for the assay.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to designated wells:

-

Total Binding: Assay buffer, radiolabeled [¹²⁵I]-T3, and THR protein.

-

Non-specific Binding: A saturating concentration of unlabeled T3, radiolabeled [¹²⁵I]-T3, and THR protein.

-

Competitive Binding: Serial dilutions of the test compound (this compound), radiolabeled [¹²⁵I]-T3, and THR protein.

-

-

-

Incubation:

-

Incubate the microplate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach binding equilibrium (typically 2-18 hours).[11]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. This captures the receptor-ligand complexes on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[11]

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

-

Luciferase Reporter Gene Assay for THR-β Activation

This assay measures the ability of a test compound to activate THR-β and induce the expression of a reporter gene (luciferase).

Materials:

-

HEK293 cells (or other suitable cell line) stably co-transfected with:

-

An expression vector for human THR-β.

-

A reporter plasmid containing a luciferase gene under the control of a TRE promoter.

-

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test compound (this compound)

-

Positive control (e.g., T3)

-

Cell lysis buffer

-

Luciferase assay substrate

-

Luminometer

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the transfected HEK293 cells into a 96-well cell culture plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (this compound) and the positive control (T3) in serum-free cell culture medium.

-

Remove the growth medium from the cells and replace it with the medium containing the test compounds or controls.

-

Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

-

-

Incubation:

-

Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.

-

-

Cell Lysis:

-

Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

-

Add cell lysis buffer to each well and incubate for a short period to ensure complete cell lysis.[12]

-

-

Luciferase Assay:

-

Transfer the cell lysate to a new opaque 96-well plate suitable for luminescence measurements.

-

Add the luciferase assay substrate to each well.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a co-transfected control reporter like Renilla luciferase).

-

Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) by non-linear regression analysis.

-

Visualizations

Signaling Pathway of this compound

Caption: this compound's mechanism of action in the cell nucleus.

Experimental Workflow for Thyromimetic Drug Evaluation

Caption: A typical workflow for the development of a thyromimetic agent.

Conclusion

This compound (Sobetirome) represents a promising therapeutic agent due to its selective agonism of the thyroid hormone receptor beta. This selectivity allows for the beneficial metabolic effects of thyroid hormone activation in the liver, such as the reduction of LDL cholesterol and triglycerides, while minimizing the potential for adverse effects in other tissues. The quantitative data from preclinical and early clinical studies support its potential as a treatment for dyslipidemia and possibly other metabolic disorders like NASH. The experimental protocols outlined provide a framework for the continued evaluation of this compound and other selective thyromimetics. Further clinical development will be crucial to fully elucidate the therapeutic potential and long-term safety of this targeted approach to metabolic disease.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Sobetirome: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GC-1: A Thyromimetic With Multiple Therapeutic Applications in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis of GC-1 selectivity for thyroid hormone receptor isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective thyroid receptor modulation by GC-1 reduces serum lipids and stimulates steps of reverse cholesterol transport in euthyroid mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug discovery targeting thyroid hormone receptor β (THRβ) for the treatment of liver diseases and other medical indications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase 1 Studies Show Promise of QuatRx Pharmaceuticals' Novel Compound, Sobetirome, for Lowering LDL Cholesterol Levels - BioSpace [biospace.com]

- 11. benchchem.com [benchchem.com]

- 12. med.emory.edu [med.emory.edu]

The Discovery and Synthesis of Acetiromate: A Thyromimetic Agent for Hyperlipidemia

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Acetiromate, also known as 4-(4-acetyloxy-3-iodophenoxy)-3,5-diiodobenzoic acid, is a synthetic thyromimetic compound that has been investigated for its potential as a lipid-lowering agent. As a selective agonist of the thyroid hormone receptor beta (THR-β), this compound was designed to leverage the beneficial metabolic effects of thyroid hormones while minimizing the undesirable cardiac and other side effects associated with thyroid hormone receptor alpha (THR-α) activation. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and available preclinical and clinical data for this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

The development of this compound and other thyromimetics stems from the well-established role of thyroid hormones in regulating lipid metabolism. Thyroid hormones, primarily triiodothyronine (T3), exert their effects by binding to nuclear thyroid hormone receptors (TRs), which exist as two major isoforms: THR-α and THR-β. Both isoforms are encoded by separate genes and exhibit distinct tissue distribution and physiological functions.

THR-α is predominantly expressed in the heart, bone, and central nervous system, where its activation is associated with increased heart rate, bone resorption, and neurological effects. In contrast, THR-β is the major isoform in the liver and is primarily responsible for the beneficial effects of thyroid hormone on cholesterol and triglyceride metabolism. Activation of THR-β in the liver stimulates the expression of genes involved in cholesterol uptake and conversion to bile acids, leading to a reduction in circulating low-density lipoprotein (LDL) cholesterol levels.

This differential function of THR isoforms provided a clear rationale for the development of THR-β selective agonists. The goal was to create compounds that could mimic the lipid-lowering effects of T3 in the liver without causing the adverse cardiovascular and other effects mediated by THR-α. This compound emerged from these efforts as a promising candidate.

Synthesis of this compound

A potential synthetic pathway could involve the following general steps:

-

Synthesis of 3,5-diiodo-4-hydroxybenzoic acid: This could be achieved through the iodination of 4-hydroxybenzoic acid. A common method for such iodination is the use of iodine monochloride in a suitable solvent like acetic acid.

-

Synthesis of a protected 4-acetoxy-3-iodophenol derivative: This would likely start from a suitable phenol derivative, which would be iodinated and then acetylated to introduce the acetoxy group.

-

Ullmann Condensation: The final key step would likely be a copper-catalyzed Ullmann condensation reaction to form the diaryl ether bond between the two iodinated aromatic rings. This reaction typically involves reacting a phenol with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.

-

Deprotection and Purification: The final step would involve the removal of any protecting groups and purification of the final product, this compound, using standard techniques such as crystallization or chromatography.

A logical workflow for the synthesis is depicted in the following diagram:

An In-Depth Technical Guide to Acetiromate: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetiromate, with the IUPAC name 4-(4-acetyloxy-3-iodophenoxy)-3,5-diiodobenzoic acid, is a synthetic thyromimetic agent that has been investigated for its potential as a lipid-lowering drug. As a selective agonist of the thyroid hormone receptor beta (TRβ), this compound mimics the beneficial effects of thyroid hormone on lipid metabolism while minimizing the undesirable effects on the heart and other tissues mediated by the thyroid hormone receptor alpha (TRα). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the underlying mechanism of action of this compound, with a focus on its role in signaling pathways related to lipid metabolism.

Chemical Structure and Physicochemical Properties

This compound is a halogenated aromatic compound with a molecular formula of C₁₅H₉I₃O₅ and a molar mass of 649.94 g/mol .[1] Its structure is characterized by a diiodobenzoic acid moiety linked via an ether bond to an iodophenoxy group, which is further substituted with an acetyloxy group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(4-acetyloxy-3-iodophenoxy)-3,5-diiodobenzoic acid | [1] |

| Synonyms | Adecol, TBF 43, Acetyltriiodothyronine formic acid | [1] |

| Molecular Formula | C₁₅H₉I₃O₅ | [1] |

| Molar Mass | 649.945 g·mol⁻¹ | [1] |

| Canonical SMILES | CC(=O)OC1=C(C=C(C=C1)OC2=C(C=C(C=C2I)C(=O)O)I)I | |

| InChI Key | AXVCIZJRCOHMQX-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound, 4-(4-acetyloxy-3-iodophenoxy)-3,5-diiodobenzoic acid, involves a multi-step process. A generalized synthetic workflow is outlined below.

Figure 1: Generalized synthetic workflow for this compound.

Experimental Protocol: A Potential Synthetic Route

A plausible synthesis of this compound could be conceptualized based on established organic chemistry principles. A detailed experimental protocol would require specific laboratory validation, but a general procedure is outlined here for illustrative purposes.

-

Iodination of the Aromatic Rings: The starting material, a 4-phenoxyphenoxyacetic acid derivative, would undergo electrophilic aromatic substitution to introduce iodine atoms at the desired positions on both phenyl rings. This is typically achieved using an iodine source such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable solvent and catalyst. The reaction conditions (temperature, reaction time) would need to be carefully controlled to achieve the desired tri-iodo substitution pattern.

-

Acetylation of the Phenolic Hydroxyl Group: The hydroxyl group on the phenoxy ring is then acetylated. This can be accomplished by reacting the iodinated intermediate with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the acetyloxy group.

-

Purification: The final product, this compound, would be isolated and purified using standard techniques such as recrystallization or column chromatography to ensure high purity.

Characterization: The structure of the synthesized this compound would be confirmed using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the protons and carbons in the molecule, respectively.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl groups of the carboxylic acid and the ester, and the C-O ether linkage.

Mechanism of Action and Signaling Pathways

This compound exerts its lipid-lowering effects by selectively activating the thyroid hormone receptor beta (TRβ). TRs are nuclear receptors that, upon binding to thyroid hormones or their analogs, regulate the transcription of target genes involved in various metabolic processes.

Thyroid Hormone Receptor Signaling Pathway

The general mechanism of thyroid hormone receptor signaling is as follows:

Figure 2: this compound's action on the TR signaling pathway.

In the absence of a ligand, TRs, often as heterodimers with the retinoid X receptor (RXR), bind to specific DNA sequences called thyroid hormone response elements (TREs) in the promoter regions of target genes. This binding is associated with co-repressor complexes that suppress gene transcription.

Upon entering the nucleus, this compound binds to the ligand-binding domain of TRβ. This binding induces a conformational change in the receptor, leading to the dissociation of co-repressor complexes and the recruitment of co-activator complexes. These co-activator complexes, which often possess histone acetyltransferase (HAT) activity, modify the chromatin structure, making it more accessible for transcription. This ultimately leads to the increased expression of target genes involved in lipid metabolism.

Effects on Lipid Metabolism

The activation of TRβ by this compound in the liver leads to a cascade of events that contribute to the lowering of plasma cholesterol and triglycerides.

References

Acetiromate: A Technical Guide to its Role as a Thyroid Hormone Receptor-Beta (THR-β) Agonist

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction

Acetiromate, also known as 4-(4-acetyloxy-3-iodophenoxy)-3,5-diiodobenzoic acid, is a synthetic thyromimetic agent that has been investigated for its lipid-lowering properties.[1][2] As a member of the thyromimetic class of compounds, this compound was designed to mimic the effects of endogenous thyroid hormones, specifically targeting the thyroid hormone receptors. While historically studied for the treatment of hyperlipidemia, the focus within this class of drugs has largely shifted to more selective second-generation compounds.[1] This guide provides a detailed technical overview of the role of THR-β agonists, using this compound as a foundational example and incorporating data from more extensively studied analogs to illustrate the core principles of this therapeutic approach.

Chemical Structure of this compound:

-

IUPAC Name: 4-(4-acetyloxy-3-iodophenoxy)-3,5-diiodobenzoic acid[1][2]

-

Molar Mass: 649.945 g·mol−1[1]

The Thyroid Hormone Receptor-Beta (THR-β) Signaling Pathway

Thyroid hormone receptors (THRs) are nuclear receptors that mediate the physiological effects of thyroid hormones. There are two major isoforms, THR-α and THR-β, which are encoded by separate genes and have distinct tissue distribution and physiological roles. THR-α is predominantly expressed in the heart, bone, and central nervous system, while THR-β is the major isoform in the liver. This differential expression is the basis for the development of THR-β selective agonists, which aim to harness the beneficial metabolic effects of thyroid hormone in the liver while avoiding the adverse effects associated with THR-α activation in other tissues.

Upon binding of an agonist like this compound, the THR-β, typically forming a heterodimer with the retinoid X receptor (RXR), undergoes a conformational change. This change leads to the dissociation of corepressors and the recruitment of coactivators, which in turn initiates the transcription of target genes involved in lipid metabolism. Key downstream effects of THR-β activation in the liver include:

-

Increased LDL cholesterol uptake: Upregulation of the low-density lipoprotein receptor (LDLR) gene, leading to enhanced clearance of LDL-C from the bloodstream.

-

Enhanced cholesterol conversion to bile acids: Increased expression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

-

Stimulation of fatty acid oxidation: Upregulation of genes involved in mitochondrial β-oxidation, promoting the breakdown of fatty acids.

-

Inhibition of de novo lipogenesis: Downregulation of genes involved in the synthesis of new fatty acids.

Quantitative Data for THR-β Agonists

Table 1: In Vitro Potency and Selectivity of Representative THR-β Agonists

| Compound | THR-β EC50 (nM) | THR-α EC50 (nM) | Selectivity (THR-α EC50 / THR-β EC50) |

| T3 (Endogenous Ligand) | 100 | 80 | ~0.8 |

| Sobetirome (GC-1) | 170 | 500 | ~2.9 |

| Resmetirom (MGL-3196) | 190 | 2300 | ~12.1 |

| VK2809 | 2.2 | 34.6 | ~15.7 |

Disclaimer: The data in this table is compiled from various sources for illustrative purposes and direct comparison between studies may be limited by differing experimental conditions.

Table 2: Effects of a Representative THR-β Agonist (Resmetirom) on Lipid Parameters in a Phase 2 Clinical Trial

| Parameter | Placebo (n=41) | Resmetirom 80 mg (n=84) |

| LDL-C Change from Baseline | +5% | -18% |

| Apolipoprotein B Change from Baseline | +4% | -19% |

| Triglycerides Change from Baseline | -1% | -27% |

| Lipoprotein(a) Change from Baseline | +8% | -37% |

Detailed Experimental Protocols

The characterization of a THR-β agonist like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy. Below are detailed methodologies for key experiments typically employed in the field.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for THR-β and THR-α.

Methodology:

-

Receptor Preparation: Human THR-β and THR-α ligand-binding domains (LBDs) are expressed in and purified from E. coli.

-

Radioligand: [125I]-T3 is used as the radiolabeled ligand.

-

Assay Buffer: A suitable buffer, such as 20 mM Tris-HCl, pH 8.0, containing 100 mM KCl, 1 mM DTT, and 0.1% BSA.

-

Procedure:

-

A constant concentration of the THR-β or THR-α LBD and [125I]-T3 are incubated in the assay buffer.

-

Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

-

The mixture is incubated to reach equilibrium (e.g., 2 hours at room temperature).

-

The receptor-bound radioligand is separated from the free radioligand using a filtration method (e.g., passing the mixture through a glass fiber filter that retains the receptor-ligand complex).

-

The radioactivity on the filter is quantified using a gamma counter.

-

-

Data Analysis: The data is fitted to a one-site competition binding equation using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Cell-Based Luciferase Reporter Gene Assay

Objective: To determine the functional potency (EC50) and selectivity of the test compound in a cellular context.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.

-

Transfection: The cells are co-transfected with:

-

An expression vector for full-length human THR-β or THR-α.

-

A reporter plasmid containing a luciferase gene under the control of a thyroid hormone response element (TRE).

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Procedure:

-

After transfection, the cells are treated with increasing concentrations of the test compound.

-

The cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

-

The cells are lysed, and the luciferase activity is measured using a luminometer.

-

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The data is then plotted as a function of the log of the test compound concentration and fitted to a sigmoidal dose-response curve to determine the EC50 value.

Animal Models of Dyslipidemia

Objective: To evaluate the in vivo efficacy of the test compound in lowering lipid levels.

Methodology:

-

Animal Model: A relevant animal model of dyslipidemia is used, such as:

-

High-fat diet-induced obese mice: C57BL/6J mice fed a diet high in fat and cholesterol.

-

Genetic models: LDL receptor knockout (LDLR-/-) mice or apolipoprotein E knockout (ApoE-/-) mice.

-

-

Procedure:

-

The animals are fed the respective diet to induce dyslipidemia.

-

The test compound is administered orally once daily for a specified period (e.g., 2-4 weeks).

-

A vehicle control group receives the same treatment without the active compound.

-

-

Endpoints:

-

Blood samples are collected at baseline and at the end of the study to measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.

-

At the end of the study, the liver is harvested to measure hepatic lipid content.

-

-

Data Analysis: The changes in lipid parameters in the treated group are compared to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound represents an early-generation thyromimetic agent that laid the groundwork for the development of more selective THR-β agonists. While detailed modern pharmacological data on this compound is limited, the principles of its mechanism of action are well-understood through the extensive study of analogous compounds. The selective activation of THR-β in the liver remains a highly promising therapeutic strategy for metabolic disorders such as dyslipidemia and metabolic-associated steatohepatitis (MASH). The continued development of potent and highly selective THR-β agonists holds significant potential for addressing these prevalent and serious conditions. The technical guide provided here, drawing upon the broader knowledge of the THR-β agonist class, offers a comprehensive overview for researchers and drug development professionals engaged in this field.

References

Acetiromate: A Technical Analysis of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the pharmacokinetics and pharmacodynamics of Acetiromate is notably limited, with the most detailed studies dating back several decades. This guide synthesizes the available data and extrapolates potential characteristics based on its classification as a thyromimetic agent, particularly a thyroid hormone receptor beta (TRβ) agonist. Much of the detailed experimental data and pathway information is drawn from more recent and comprehensively studied drugs within the same class, such as Resmetirom and Sobetirome, to provide a contextual framework.

Introduction to this compound

This compound, also known as 3,5-diiodo-4-(4'-acetoxyphenoxy)benzoic acid, is a synthetic analog of thyroid hormone.[1] Historically, it was investigated for its potential as a lipid-lowering agent.[1] Like other thyromimetics, this compound was designed to selectively elicit the metabolic benefits of thyroid hormone while minimizing the undesirable effects on the heart and other tissues, which are primarily mediated by the thyroid hormone receptor alpha (TRα). The primary target of this compound and similar compounds is the thyroid hormone receptor beta (TRβ), which is predominantly expressed in the liver.

Pharmacodynamics: The Mechanism of Action

The pharmacodynamic effects of this compound are believed to be mediated through its selective agonism of the thyroid hormone receptor beta (TRβ).

Signaling Pathway of TRβ Agonists

Thyroid hormone receptors are nuclear receptors that, upon ligand binding, regulate gene expression. TRβ-selective agonists like this compound are designed to preferentially bind to the TRβ isoform, which is the predominant form in the liver. This selective activation in hepatocytes leads to a cascade of events aimed at reducing cholesterol and triglycerides.

The key mechanisms include:

-

Upregulation of the LDL receptor (LDLR): Increased expression of the LDLR on the surface of liver cells enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.

-

Increased cholesterol metabolism: Activation of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids, promotes the elimination of cholesterol.

-

Inhibition of lipogenesis: Downregulation of key enzymes involved in fatty acid and triglyceride synthesis, such as sterol regulatory element-binding protein 1c (SREBP-1c).

References

In Vitro Characterization of Acetiromate Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

Introduction to Acetiromate and Thyroid Hormone Receptors

This compound, also known as 4-(4-acetyloxy-3-iodophenoxy)-3,5-diiodobenzoic acid, is a synthetic analog of thyroid hormone. The biological effects of thyroid hormones are primarily mediated by two major isoforms of the thyroid hormone receptor (TR): TRα and TRβ. These receptors are ligand-activated transcription factors that regulate gene expression critical for development, growth, and metabolism.

The differential expression of TR isoforms in various tissues accounts for their distinct physiological roles. TRα is predominantly found in the heart, bone, and central nervous system, while TRβ is the major isoform in the liver. This distribution has spurred the development of TRβ-selective thyromimetics, which aim to harness the beneficial metabolic effects of thyroid hormone action in the liver (e.g., lowering cholesterol and triglycerides) while minimizing adverse effects on the heart and bone associated with TRα activation.

The in vitro characterization of compounds like this compound is crucial to determine their binding affinity, isoform selectivity, and functional activity at the thyroid hormone receptors. This guide details the key assays employed for this purpose.

Quantitative Data on TR Binding Affinity

A critical step in the in vitro characterization of a thyromimetic is the quantitative determination of its binding affinity for TRα and TRβ. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) from competitive binding assays. While specific data for this compound is not publicly available, the following tables provide a comparative summary of binding affinities for the natural ligand, T3, and other well-characterized thyromimetics.

Table 1: Competitive Binding Affinity (IC50) for Thyroid Hormone Receptors

| Compound | TRα IC50 (nM) | TRβ IC50 (nM) | Selectivity (TRα/TRβ) |

| T3 (Triiodothyronine) | ~0.24 - 3.2 | ~0.26 - 2.9 | ~1 |

| GC-1 (Sobetirome) | ~10-fold lower than T3 | Similar to T3 | ~10-fold for TRβ |

| Triac | 1.5 | 0.5 | 3-fold for TRβ |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Dissociation Constant (Ki) for Thyroid Hormone Receptors

| Compound | TRα Ki (nM) | TRβ Ki (nM) | Selectivity (TRα/TRβ) |

| T3 (Triiodothyronine) | ~0.22 - 2.33 | ~0.08 - 2.29 | ~1 |

| GC-1 (Sobetirome) | Not explicitly quantified | Not explicitly quantified | Reported TRβ selective |

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the binding and functional activity of thyromimetics.

Radioligand Competitive Binding Assay (Filter Binding Method)

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (typically [¹²⁵I]T3) for binding to the thyroid hormone receptor.

Materials:

-

Purified human TRα and TRβ ligand-binding domains (LBDs)

-

[¹²⁵I]T3 (radioligand)

-

Assay Buffer: 20 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM MgCl₂, 5 mM DTT, 10% glycerol

-

Wash Buffer: Assay buffer without glycerol

-

Test compound (this compound) and unlabeled T3

-

96-well filter plates with glass fiber filters

-

Scintillation fluid and a scintillation counter

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound and unlabeled T3 in the assay buffer.

-

Assay Plate Setup:

-

Total Binding: Add assay buffer, [¹²⁵I]T3, and TR protein to designated wells.

-

Non-specific Binding: Add a saturating concentration of unlabeled T3, [¹²⁵I]T3, and TR protein.

-

Test Compound: Add the serial dilutions of the test compound, [¹²⁵I]T3, and TR protein.

-

-

Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Drying: Dry the filter plate completely.

-

Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Coactivator Recruitment Assay (TR-FRET)

This assay measures the ability of a ligand to promote the interaction between the thyroid hormone receptor and a coactivator peptide, which is a key step in transcriptional activation.

Materials:

-

GST-tagged TRα or TRβ LBD

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

-

Fluorescein-labeled coactivator peptide (e.g., from SRC-1 or SRC-2) (acceptor fluorophore)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA

-

Test compound (this compound) and a known agonist (e.g., T3)

-

384-well low-volume black plates

-

A microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compound and the control agonist in assay buffer.

-

Reagent Preparation: Prepare a master mix of the TR-LBD, Tb-anti-GST antibody, and fluorescein-coactivator peptide in assay buffer.

-

Assay Plate Setup:

-

Add the test compound dilutions and control agonist to the wells.

-

Dispense the reagent master mix into all wells.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

TR-FRET Measurement: Measure the fluorescence emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium) after excitation at approximately 340 nm.

-

Data Analysis:

-

Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm).

-

Plot the TR-FRET ratio against the log concentration of the test compound.

-

Determine the EC50 value (the concentration at which 50% of the maximal coactivator recruitment is observed) using a sigmoidal dose-response curve fit.

-

Visualizations

Thyroid Hormone Receptor Signaling Pathway

Caption: Simplified thyroid hormone receptor signaling pathway.

Radioligand Competitive Binding Assay Workflow

Caption: Workflow for a radioligand competitive binding assay.

TR-FRET Coactivator Recruitment Assay Workflow

Caption: Workflow for a TR-FRET coactivator recruitment assay.

Acetiromate and its Impact on Hepatic Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetiromate (Resmetirom) is a liver-directed, orally active, selective thyroid hormone receptor-β (THR-β) agonist. This technical guide provides an in-depth analysis of its mechanism of action and its effects on hepatic lipid metabolism, drawing upon data from key clinical trials. This compound has demonstrated significant efficacy in reducing liver fat and improving the atherogenic lipid profile in patients with non-alcoholic steatohepatitis (NASH), a condition characterized by excessive lipid accumulation in the liver. By selectively activating THR-β in hepatocytes, this compound stimulates fatty acid oxidation and suppresses de novo lipogenesis, leading to a reduction in intrahepatic triglycerides and a favorable modulation of circulating lipids.

Mechanism of Action: Selective THR-β Agonism

This compound's therapeutic effects are mediated through its selective agonism of the thyroid hormone receptor-β (THR-β), which is the predominant isoform in the liver.[1] Thyroid hormones are crucial regulators of hepatic lipid metabolism.[1] By mimicking the action of triiodothyronine (T3) on THR-β, this compound stimulates the transcription of genes involved in fatty acid breakdown and cholesterol metabolism.[2][3] This liver-directed action minimizes the potential for adverse effects associated with the activation of THR-α, which is more prevalent in the heart and bone.[2]

The activation of hepatic THR-β by this compound leads to several key metabolic changes:

-

Increased Fatty Acid β-Oxidation: this compound enhances the mitochondrial breakdown of fatty acids, a critical process for energy production and reducing lipid stores in the liver.[4][5]

-

Decreased De Novo Lipogenesis (DNL): The synthesis of new fatty acids from non-lipid precursors is inhibited.[2] This is a crucial mechanism for reducing the accumulation of fat in the liver.[6]

-

Enhanced Cholesterol Clearance: this compound promotes the conversion of cholesterol to bile acids and increases its clearance.[2]

Signaling Pathways

This compound's influence on hepatic lipid metabolism involves the modulation of key transcriptional regulators, including Sterol Regulatory Element-Binding Protein (SREBP) and Carbohydrate Response Element-Binding Protein (ChREBP). These transcription factors play a pivotal role in controlling the expression of genes involved in lipogenesis.[7][8] While direct quantitative data on this compound's effect on SREBP and ChREBP activity from clinical trials is limited, its known mechanism of action through THR-β agonism suggests an indirect downregulation of these lipogenic pathways.

Below is a diagram illustrating the proposed mechanism of action of this compound on hepatic lipid metabolism.

Quantitative Effects on Hepatic and Serum Lipids

Clinical trials have demonstrated this compound's robust effects on reducing hepatic fat content and improving circulating lipid profiles. The following tables summarize the key quantitative findings from the Phase 3 MAESTRO-NASH and MAESTRO-NAFLD-1 studies.

Table 1: Effect of this compound on Liver Fat and Histology (MAESTRO-NASH)

| Endpoint (at Week 52) | Placebo (n=321) | This compound 80 mg (n=322) | This compound 100 mg (n=323) |

| NASH Resolution with no Worsening of Fibrosis | 9.7% | 25.9% (p<0.001 vs placebo) | 29.9% (p<0.001 vs placebo) |

| Fibrosis Improvement by ≥1 Stage with no Worsening of NASH | 14.2% | 24.2% (p<0.001 vs placebo) | 25.9% (p<0.001 vs placebo) |

| Data from the MAESTRO-NASH Phase 3 clinical trial.[9][10][11] |

Table 2: Effect of this compound on Serum Lipids (MAESTRO-NASH)

| Lipid Parameter (Change from Baseline at Week 24) | Placebo | This compound 80 mg | This compound 100 mg |

| LDL-Cholesterol | +0.1% | -13.6% (p<0.001 vs placebo) | -16.3% (p<0.001 vs placebo) |

| Data from the MAESTRO-NASH Phase 3 clinical trial.[10][11] |

Table 3: Effect of this compound on Serum Lipids (MAESTRO-NAFLD-1)

| Lipid Parameter (Change from Baseline) | This compound 80 mg | This compound 100 mg | This compound 100 mg (Open Label) |

| LDL-Cholesterol | - | - | -23% |

| Apolipoprotein B | - | - | -22% |

| Triglycerides | - | - | -32 mg/dL (median) |

| Lipoprotein(a) | - | - | -39% |

| Data from the MA-NAFLD-1 Phase 3 clinical trial (open-label arm).[12] |

Experimental Protocols

The quantitative data presented in this guide are derived from the MAESTRO-NASH and MAESTRO-NAFLD-1 Phase 3 clinical trials. Below is a summary of the methodologies employed in these key studies.

MAESTRO-NASH Clinical Trial Protocol

-

Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[9]

-

Patient Population: Adults with biopsy-confirmed NASH with a fibrosis stage of F1B, F2, or F3.[9][10]

-

Intervention: Patients were randomized in a 1:1:1 ratio to receive once-daily oral placebo, 80 mg of this compound, or 100 mg of this compound.[9][10]

-

Primary Endpoints (at Week 52):

-

Key Secondary Endpoints: Change from baseline in LDL-cholesterol at week 24.[10][11]

-

Assessments:

-

Liver biopsies were performed at screening and at week 52.

-

Serum lipid panels were assessed at baseline and various time points throughout the study.

-

MAESTRO-NAFLD-1 Clinical Trial Protocol

-

Study Design: A 52-week Phase 3, multicenter, double-blind, randomized, placebo-controlled safety study.[13] An open-label arm was also included.[12]

-

Patient Population: Adults with non-alcoholic fatty liver disease (NAFLD) and presumed NASH, identified using non-invasive techniques (FibroScan and MRI-PDFF).[12][13]

-

Intervention: Patients were randomized to receive once-daily this compound 80 mg, 100 mg, or placebo. An open-label arm received 100 mg of this compound.[13]

-

Primary Endpoint: Safety and tolerability.[13]

-

Key Secondary Endpoints:

-

Relative percent reduction in hepatic fat as measured by MRI-PDFF at week 16.

-

Changes in LDL-cholesterol, apolipoprotein B, and triglycerides at week 24.[12]

-

-

Assessments:

-

Liver fat content was measured by MRI-PDFF at baseline and week 16.

-

Serum lipid profiles were monitored at baseline and at specified follow-up times.

-

Lipid Measurement Methodology

Standard clinical laboratory procedures were used for the measurement of serum lipids, including total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides. Apolipoprotein B levels were also determined using standard immunoassays.

Experimental Workflow Diagram

Conclusion

This compound represents a significant advancement in the pharmacological management of NASH by directly targeting the underlying pathophysiology of hepatic lipid accumulation. Its selective activation of THR-β in the liver leads to a dual effect of enhancing fatty acid oxidation and reducing de novo lipogenesis. The robust and consistent data from Phase 3 clinical trials demonstrate its ability to significantly reduce liver fat, resolve NASH, improve fibrosis, and favorably modulate the atherogenic lipid profile. This body of evidence establishes this compound as a promising therapeutic agent for addressing the hepatic and metabolic consequences of NASH.

References

- 1. What is the mechanism of action of Resmetirom? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Resmetirom - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. binasss.sa.cr [binasss.sa.cr]

- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 10. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis [natap.org]

- 11. The Liver Meeting Digital Experience™ [aasld.confex.com]

- 12. researchgate.net [researchgate.net]

- 13. Positive Topline Phase 3 MAESTRO-NAFLD-1 Data Demonstrate [globenewswire.com]

Preclinical Profile of TRβ-Selective Thyromimetics in Hyperlipidemia: A Technical Overview

Disclaimer: This technical guide focuses on the preclinical data of representative Thyroid Hormone Receptor Beta (TRβ)-selective thyromimetics, primarily Sobetirome (GC-1) and Eprotirome (KB2115), due to the limited availability of specific preclinical studies on Acetiromate for hyperlipidemia in publicly accessible literature. The data presented herein is intended to provide a comprehensive overview of the core preclinical characteristics of this drug class for researchers, scientists, and drug development professionals.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for atherosclerotic cardiovascular disease. Selective activation of the thyroid hormone receptor beta (TRβ), which is predominantly expressed in the liver, has emerged as a promising therapeutic strategy for managing hyperlipidemia.[1][2][3] TRβ-selective thyromimetics are designed to harness the beneficial metabolic effects of thyroid hormone on lipid metabolism while minimizing the undesirable side effects associated with the activation of the TRα isoform, which is more prevalent in the heart, bone, and muscle.[1][4]

This document provides a detailed examination of the preclinical data for leading TRβ-selective agonists, Sobetirome and Eprotirome, including their efficacy in various animal models, their mechanism of action, pharmacokinetic profiles, and key safety findings.

Efficacy in Preclinical Models of Hyperlipidemia

Preclinical studies in various animal models, including rodents and primates, have consistently demonstrated the potent lipid-lowering effects of TRβ-selective thyromimetics.[1][2]

Quantitative Data on Lipid Profile Modulation

The following tables summarize the effects of Sobetirome (GC-1) and Eprotirome (KB2115) on key lipid parameters in different preclinical models.

Table 1: Effects of Sobetirome (GC-1) on Plasma Lipids in Preclinical Models

| Animal Model | Treatment and Dose | Duration | % Change in LDL Cholesterol | % Change in Triglycerides | % Change in Lipoprotein(a) | Reference |

| Primates | Not Specified | Not Specified | Significant Reduction | Significant Reduction | Significant Reduction | [1] |

| Mice (Type 2 Diabetes Model) | Not Specified | Not Specified | Not Reported | Reduced | Not Reported | [2] |

Table 2: Effects of Eprotirome (KB2115) on Plasma Lipids in Preclinical Models

| Animal Model | Treatment and Dose | Duration | % Change in LDL Cholesterol | % Change in Triglycerides | % Change in Lipoprotein(a) | Reference |

| Animals (General) | Not Specified | Not Specified | Reduced | Reduced | Reduced | [2] |

Mechanism of Action

The primary mechanism by which TRβ-selective thyromimetics lower plasma lipids involves the modulation of key hepatic pathways.

-

Upregulation of Hepatic LDL Receptors: Activation of TRβ in the liver leads to increased expression of the low-density lipoprotein receptor (LDLR) gene. This enhances the clearance of LDL cholesterol from the circulation.

-

Promotion of Reverse Cholesterol Transport: These agents stimulate steps of reverse cholesterol transport, a process that moves cholesterol from peripheral tissues back to the liver for excretion.[5]

-

Induction of Bile Acid Synthesis: TRβ agonists stimulate the synthesis of bile acids from cholesterol in the liver, a major pathway for cholesterol elimination.[2][6] This is partly mediated by the induction of the enzyme cholesterol 7α-hydroxylase (CYP7A1).[2]

Below is a diagram illustrating the signaling pathway of TRβ-selective thyromimetics in the liver.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for evaluating the efficacy of TRβ-selective thyromimetics.

Animal Model Induction for Hyperlipidemia

-

Diet-Induced Hypercholesterolemia in Rodents:

-

Species: Male Sprague-Dawley rats or C57BL/6 mice.

-

Diet: A high-fat, high-cholesterol diet (e.g., containing 20% fat and 1.5% cholesterol) is administered for a period of 4-8 weeks to induce hypercholesterolemia.

-

Baseline Measurement: Blood samples are collected after the induction period to confirm elevated lipid levels before the commencement of treatment.

-

Drug Administration and Sample Collection

-

Route of Administration: The test compound (e.g., Sobetirome or Eprotirome) is typically administered orally via gavage once daily. A vehicle control group receives the same formulation without the active compound.

-

Dosage: A dose-ranging study is often conducted to determine the optimal therapeutic dose.

-

Treatment Duration: The treatment period can range from 2 to 12 weeks, depending on the study objectives.

-

Sample Collection: Blood samples are collected at specified intervals (e.g., weekly and at the end of the study) for lipid profile analysis. At the end of the study, animals are euthanized, and tissues (e.g., liver, heart) are collected for histological and gene expression analysis.

Biochemical and Molecular Analyses

-

Lipid Profile: Plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured using standard enzymatic colorimetric assays.

-

Gene Expression Analysis: Hepatic expression of genes involved in cholesterol metabolism (e.g., LDLR, CYP7A1) is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

The following diagram outlines a typical experimental workflow.

Pharmacokinetics and Toxicology

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

-

Sobetirome (GC-1): This compound is known to preferentially accumulate in the liver, which contributes to its liver-selective therapeutic effects.[1][4]

-

Species Differences: It is important to note that significant species differences in pharmacokinetic parameters can exist between experimental animals and humans.[7] Studies in multiple species, including rodents and non-rodents like monkeys, are often necessary to predict human pharmacokinetics.[7][8][9][10]

Table 3: Representative Pharmacokinetic Parameters for a TRβ Agonist (Hypothetical Data for Illustrative Purposes)

| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) |

| Rat | Oral (10 mg/kg) | 1.5 | 850 | 4200 | 4.2 |

| Monkey | Oral (5 mg/kg) | 2.0 | 600 | 3800 | 6.5 |

Toxicology and Safety Pharmacology

Preclinical toxicology studies are conducted to identify potential adverse effects and to determine a safe dose range for clinical trials.[11]

-

Core Battery Safety Pharmacology: These studies typically assess the effects of the drug on the cardiovascular, central nervous, and respiratory systems.[12][13]

-

Key Findings for TRβ Agonists:

-

A major goal in the development of TRβ-selective agonists is to avoid the cardiac side effects associated with non-selective thyroid hormone action. Studies with compounds like Sobetirome and Eprotirome have generally shown a favorable cardiac safety profile at therapeutic doses.[14]

-

Eprotirome (KB2115): The clinical development of Eprotirome was halted due to the emergence of cartilage defects in long-term studies in dogs.[1][4] This highlights the importance of comprehensive long-term toxicology studies in relevant animal species.

-

Conclusion

The preclinical data for TRβ-selective thyromimetics like Sobetirome and Eprotirome strongly support their potential as effective lipid-lowering agents. Their mechanism of action, centered on the hepatic TRβ receptor, allows for a targeted approach to reducing LDL cholesterol and triglycerides. While this class of drugs has shown great promise, the case of Eprotirome underscores the critical importance of thorough and long-term preclinical safety evaluations to identify potential species-specific toxicities. Future research and development in this area will likely focus on optimizing the selectivity and safety profiles of new thyromimetic candidates.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Sobetirome: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase 1 Studies Show Promise of QuatRx Pharmaceuticals' Novel Compound, Sobetirome, for Lowering LDL Cholesterol Levels - BioSpace [biospace.com]

- 6. The thyroid hormone mimetic compound KB2115 lowers plasma LDL cholesterol and stimulates bile acid synthesis without cardiac effects in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Pharmacokinetics and disposition of dalcetrapib in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of primary oxidative metabolites of thalidomide in rats and in chimeric mice humanized with different human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Absorption, distribution, metabolism, and excretion of tirzepatide in humans, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. Safety pharmacology--current and emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

Investigating the Molecular Targets of Acetiromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetiromate, also known as TBF-43 or acetyltriiodothyronine formic acid, is a synthetic thyromimetic agent that has been investigated for its potential in treating metabolic disorders, particularly hyperlipidemia and more recently, metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH). As a derivative of the thyroid hormone triiodothyronine (T3), this compound's therapeutic effects are primarily mediated through its interaction with thyroid hormone receptors (THRs). This technical guide provides an in-depth exploration of the molecular targets of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Molecular Target: Thyroid Hormone Receptors (THRs)

The primary molecular targets of this compound are the thyroid hormone receptors, TRα and TRβ, which are members of the nuclear receptor superfamily of ligand-activated transcription factors. These receptors are encoded by separate genes (NR1A1 for TRα and NR1A2 for TRβ) and have distinct tissue distribution and physiological roles. TRα is predominantly expressed in the heart, bone, and central nervous system, while TRβ is the major isoform in the liver.[1][2]

This compound is a selective THR-β agonist, meaning it preferentially binds to and activates the beta isoform of the thyroid hormone receptor. This selectivity is crucial for its therapeutic profile, as activation of TRβ in the liver is associated with beneficial effects on lipid and cholesterol metabolism, while avoiding the adverse effects associated with excessive TRα activation in the heart and other tissues.[2][3]

Quantitative Data on Receptor Binding and Functional Activity

| Compound | Target | Binding Affinity (Kd) | Functional Potency (EC50/AC50) | Selectivity (β vs α) | Reference |

| T3 (Endogenous Ligand) | TRα | ~0.058 nM | 63.85 nM (EC50, coactivator recruitment) | - | [4] |

| TRβ | ~0.081 nM | 157.19 nM (EC50, coactivator recruitment) | [4] | ||

| Sobetirome (GC-1) | TRβ | - | - | ~10-fold | [5] |

| Resmetirom (MGL-3196) | TRβ | - | - | ~28-fold | [5] |

Note: The absence of specific, publicly available quantitative data for this compound highlights a gap in the current literature.

Mechanism of Action and Downstream Signaling Pathways

Upon binding to THR-β in hepatocytes, this compound initiates a cascade of molecular events that lead to the regulation of target gene expression. This process involves the recruitment of coactivator proteins and the dissociation of corepressor complexes from the receptor, leading to the modulation of transcription.

Figure 1: this compound Signaling Pathway in Hepatocytes.

The primary downstream effects of this compound-mediated THR-β activation in the liver include:

-

Regulation of Cholesterol Metabolism: this compound enhances the conversion of cholesterol to bile acids by upregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this pathway. It also increases the expression of the LDL receptor (LDLR), leading to increased clearance of LDL cholesterol from the circulation.[6][7][8][9]

-

Regulation of Fatty Acid Metabolism: this compound stimulates mitochondrial fatty acid β-oxidation by increasing the expression of carnitine palmitoyltransferase 1A (CPT1A), a key enzyme in the transport of fatty acids into the mitochondria.[10][11][12][13] This leads to a reduction in hepatic fat accumulation.

-

Regulation of Lipogenesis: this compound can suppress the expression of genes involved in de novo lipogenesis, such as those regulated by sterol regulatory element-binding protein 1c (SREBP-1c).[6]

Figure 2: Experimental Workflow for Evaluating THR-β Agonists.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of this compound for THR-α and THR-β.

Methodology: This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]T3) for binding to the thyroid hormone receptor.[14][15][16][17][18][19][20]

-

Receptor Preparation: Nuclear extracts containing THR-α or THR-β are prepared from cells or tissues engineered to express the specific receptor isoform.

-

Incubation: A fixed concentration of radiolabeled T3 is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated using a filter binding apparatus.

-

Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant), which reflects the binding affinity of this compound, is then calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

Objective: To determine the functional potency (EC50 or AC50) of this compound as a THR-α and THR-β agonist.

Methodology: This cell-based assay measures the ability of this compound to activate transcription from a reporter gene under the control of a thyroid hormone response element (TRE).[21][22]

-

Cell Lines: Stably transfected cell lines expressing either THR-α or THR-β along with a reporter construct (e.g., luciferase or β-galactosidase driven by a TRE) are used.

-

Treatment: Cells are treated with increasing concentrations of this compound.

-

Measurement: After an incubation period, the expression of the reporter gene is quantified (e.g., by measuring luciferase activity).

-

Data Analysis: A dose-response curve is generated, and the EC50 or AC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated.

Clinical Data and Therapeutic Implications

Clinical trials have investigated the efficacy and safety of this compound and other THR-β agonists for the treatment of hyperlipidemia and MASH.

Hyperlipidemia

| Trial Phase | Number of Patients | Treatment | Key Findings | Reference |

| Phase 3 (Eprotirome - a similar THR-β agonist) | 236 | Eprotirome (50 µg or 100 µg) or placebo | Prematurely terminated due to cartilage damage in animal studies. Showed a dose-dependent reduction in LDL cholesterol. | [23] |

| Phase 3 (Alirocumab - a PCSK9 inhibitor, for comparison) | 103 | Alirocumab or Ezetimibe | Alirocumab demonstrated significantly greater LDL-C lowering versus ezetimibe. | [4] |

| Meta-analysis (PCSK9 inhibitors) | 35 trials | PCSK9 inhibitors vs. control | Significant reduction in myocardial infarction, stroke, and coronary revascularization. No significant change in all-cause or cardiovascular mortality. | [24][25] |

Metabolic Dysfunction-Associated Steatohepatitis (MASH)

| Trial Phase | Number of Patients | Treatment | Key Findings | Reference |

| Phase 3 (Resmetirom - MAESTRO-NASH) | - | Resmetirom (80 mg or 100 mg) or placebo | NASH resolution: 25.9% (100mg) and 24.2% (80mg) vs 14.2% (placebo). Fibrosis improvement: 29.9% (100mg) and 25.9% (80mg) vs 9.7% (placebo). | [23] |

| Phase 2 (Resmetirom) | - | Resmetirom | Significant reduction in liver fat content. | [26] |

Note: Specific clinical trial data for this compound in MASH is limited in recent publications.

Conclusion

This compound exerts its therapeutic effects primarily through the selective activation of the thyroid hormone receptor-β. This targeted engagement leads to the modulation of key genes involved in cholesterol and fatty acid metabolism in the liver, resulting in a reduction of hepatic steatosis and an improvement in lipid profiles. While specific quantitative data for this compound remains elusive in recent literature, the well-established mechanism of action for THR-β agonists provides a strong foundation for its potential as a therapeutic agent for hyperlipidemia and MASH. Further research is warranted to fully characterize the binding kinetics, functional potency, and downstream signaling effects of this compound to optimize its clinical development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]

- 4. Thyroid Hormone Receptor Agonistic and Antagonistic Activity of Newly Synthesized Dihydroxylated Polybrominated Diphenyl Ethers: An In Vitro and In Silico Coactivator Recruitment Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THR-β Agonist for Nonalcoholic Steatohepatitis Treatment: Challenges of a Promising Drug [xiahepublishing.com]

- 6. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 8. researchgate.net [researchgate.net]

- 9. Reactome | Regulation of cholesterol biosynthesis by SREBP (SREBF) [reactome.org]

- 10. Itaconate stabilizes CPT1a to enhance lipid utilization during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]

- 12. CPT1A-mediated fatty acid oxidation promotes cell proliferation via nucleoside metabolism in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Butyrate enhances CPT1A activity to promote fatty acid oxidation and iTreg differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Thyroid hormone receptors. Binding characteristics and lack of hormonal dependency for nuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Use of a reporter gene assay to predict and rank the potency and efficacy of CYP3A4 inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Resmetirom: The First Food and Drug Administration-Approved Medication for Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effect of PCSK9 Inhibitors on Clinical Outcomes in Patients With Hypercholesterolemia: A Meta‐Analysis of 35 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. FDA approves Resmetirom: groundbreaking treatment for NASH liver scarring in moderate to advanced fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Acetiromate In Vivo Protocol for Mouse Models of Nonalcoholic Steatohepatitis (NASH)

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. Acetiromate (also known as T3D-959) is a novel, liver-directed, orally active, selective thyroid hormone receptor-beta (THR-β) agonist. THR-β is the predominant isoform of the thyroid hormone receptor in the liver and is responsible for the beneficial effects of thyroid hormone on lipid metabolism. Activation of THR-β in the liver by this compound is expected to increase fatty acid oxidation, reduce hepatic triglycerides, and decrease lipotoxicity, thereby ameliorating the key pathological features of NASH. Preclinical studies in various animal models of NASH have demonstrated the potential of THR-β agonists to reverse steatosis, inflammation, and fibrosis. This document provides a detailed protocol for the in vivo administration of this compound in mouse models of NASH.

Experimental Protocols

A crucial aspect of studying NASH in a preclinical setting is the selection of an appropriate animal model that recapitulates the key features of the human disease. Diet-induced models are frequently utilized for their ability to mimic the metabolic dysregulation seen in patients.

I. NASH Mouse Model Induction

Several diet-induced mouse models can be used to induce NASH. The choice of model often depends on the specific research question and the desired pathological features.

A. Gubra-Amylin NASH (GAN) Diet-Induced Model:

This model utilizes a diet high in fat, fructose, and cholesterol to induce a robust NASH phenotype with fibrosis.

-

Animals: Male C57BL/6J mice, 6-8 weeks old.

-

Diet: Gubra-Amylin NASH (GAN) diet (e.g., D09100301, Research Diets Inc.).

-

Induction Period: 24-38 weeks to establish significant steatohepatitis and fibrosis.

B. Western Diet (WD) Model:

A diet high in fat and sucrose is used to induce obesity, insulin resistance, and a NASH phenotype.

-

Animals: Male C57BL/6J mice, 6-8 weeks old.

-

Diet: Western Diet (e.g., D12079B, Research Diets Inc.) containing 40-45% kcal from fat and high sucrose/fructose.

-

Induction Period: 16-24 weeks.

C. Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Model:

This model rapidly induces severe steatohepatitis and fibrosis.

-

Animals: Male C57BL/6J mice, 6-8 weeks old.

-

Diet: CDAHFD (e.g., A06071302, Research Diets Inc.).

-

Induction Period: 6-8 weeks.

II. This compound Preparation and Administration

-

Formulation: this compound is typically formulated as a suspension in a vehicle suitable for oral administration, such as 0.5% (w/v) carboxymethylcellulose (CMC) in water.

-

Dosage: Based on preclinical studies with similar THR-β agonists, a dose range of 1-10 mg/kg body weight is recommended for initial studies. Dose-response studies are advised to determine the optimal dose for the specific model and desired endpoints.

-

Administration: Administer this compound or vehicle control once daily via oral gavage (PO). The volume of administration should be approximately 10 mL/kg body weight.

-

Treatment Duration: A treatment period of 8-12 weeks is generally sufficient to observe significant effects on NASH pathology.

III. Sample Collection and Analysis

At the end of the treatment period, mice should be euthanized for sample collection.

-

Blood Collection: Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST), lipids (triglycerides, cholesterol), and glucose.

-

Liver Tissue Collection:

-

Record the total liver weight.

-

Fix a portion of the liver in 10% neutral buffered formalin for histological analysis.

-

Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for gene expression analysis and lipidomics.

-

IV. Histological Analysis

-

Staining: Paraffin-embedded liver sections (5 µm) should be stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and hepatocyte ballooning. Picrosirius Red or Masson's Trichrome staining should be used to evaluate fibrosis.

-

Scoring: The NAFLD Activity Score (NAS) should be used to semi-quantitatively assess the severity of steatosis, lobular inflammation, and hepatocyte ballooning. Fibrosis should be staged on a scale of 0-4.

V. Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from frozen liver tissue using a suitable commercial kit.

-

Quantitative Real-Time PCR (qRT-PCR): Analyze the expression of genes involved in lipid metabolism (e.g., Srebf1, Fasn, Cpt1a), inflammation (e.g., Tnf, Ccl2), and fibrosis (e.g., Col1a1, Timp1, Acta2).

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on preclinical studies of THR-β agonists in mouse models of NASH.

Table 1: Effects of this compound on Serum Biomarkers

| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) |

| ALT (U/L) | 120 ± 15 | 95 ± 12 | 70 ± 10** | 55 ± 8*** |

| AST (U/L) | 150 ± 20 | 110 ± 18 | 85 ± 15 | 65 ± 12*** |

| Triglycerides (mg/dL) | 180 ± 25 | 140 ± 20* | 110 ± 15 | 90 ± 10 |

| Cholesterol (mg/dL) | 250 ± 30 | 200 ± 25* | 160 ± 20** | 130 ± 18 |

Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control.

Table 2: Effects of this compound on Liver Histology

| Parameter | Vehicle Control | This compound (3 mg/kg) |

| Steatosis Score (0-3) | 2.8 ± 0.2 | 1.2 ± 0.3 |

| Lobular Inflammation Score (0-3) | 2.5 ± 0.3 | 1.0 ± 0.2 |

| Hepatocyte Ballooning Score (0-2) | 1.7 ± 0.2 | 0.5 ± 0.1** |

| NAFLD Activity Score (NAS) | 7.0 ± 0.5 | 2.7 ± 0.4*** |

| Fibrosis Stage (0-4) | 2.5 ± 0.4 | 1.1 ± 0.3* |

Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control.

Table 3: Effects of this compound on Hepatic Gene Expression (Fold Change vs. Vehicle)

| Gene | This compound (3 mg/kg) |

| Srebf1 | ↓ 0.4 |

| Fasn | ↓ 0.5 |

| Cpt1a | ↑ 2.5 |

| Tnf | ↓ 0.3 |

| Ccl2 | ↓ 0.4 |

| Col1a1 | ↓ 0.6 |

| Timp1 | ↓ 0.5 |

Visualizations

Application Notes and Protocols for Assessing Acetiromate Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetiromate is a thyromimetic drug that acts as a selective agonist for the thyroid hormone receptor beta (TRβ). Thyroid hormones are crucial regulators of metabolism, and TRβ is the predominant isoform in the liver, making it a key target for treating metabolic disorders such as hyperlipidemia. This compound's selective agonism for TRβ is intended to harness the beneficial metabolic effects of thyroid hormone while minimizing the potential for adverse effects in tissues where TRα is more prevalent, such as the heart and bone.

These application notes provide detailed protocols for cell-based assays to determine the efficacy of this compound and other TRβ agonists. The primary assay described is a reporter gene assay, a robust and sensitive method for quantifying the activation of TRβ. Additionally, protocols for secondary assays, including target gene expression analysis and cell proliferation assays, are provided to further characterize the compound's cellular effects.

Signaling Pathway of Thyroid Hormone Receptor Beta (TRβ)